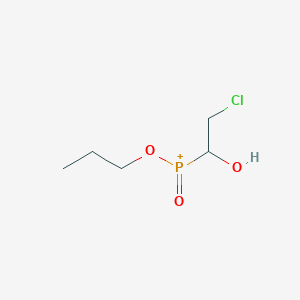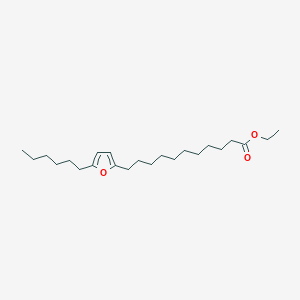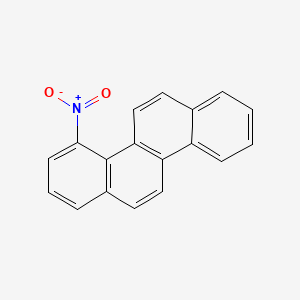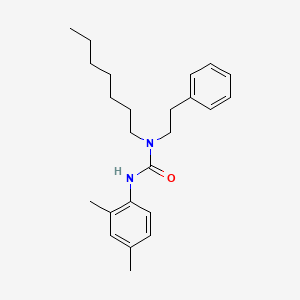![molecular formula C28H55NO2 B14379128 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine CAS No. 89857-86-3](/img/structure/B14379128.png)
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine is a complex organic compound featuring a piperidine ring substituted with a dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine typically involves the formation of the dioxolane ring followed by its attachment to the piperidine ring. The dioxolane ring can be synthesized using a reaction between a diol and an aldehyde or ketone under acidic conditions. The resulting dioxolane is then reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
Uniqueness
1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of both a dioxolane and a piperidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
89857-86-3 |
|---|---|
Formule moléculaire |
C28H55NO2 |
Poids moléculaire |
437.7 g/mol |
Nom IUPAC |
1-[[2,2-di(nonyl)-1,3-dioxolan-4-yl]methyl]-4-methylpiperidine |
InChI |
InChI=1S/C28H55NO2/c1-4-6-8-10-12-14-16-20-28(21-17-15-13-11-9-7-5-2)30-25-27(31-28)24-29-22-18-26(3)19-23-29/h26-27H,4-25H2,1-3H3 |
Clé InChI |
VSUPPRRMMCJDRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1(OCC(O1)CN2CCC(CC2)C)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


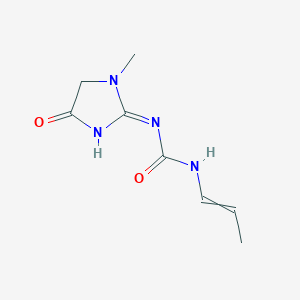
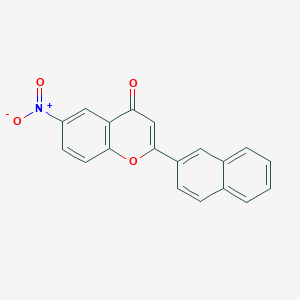
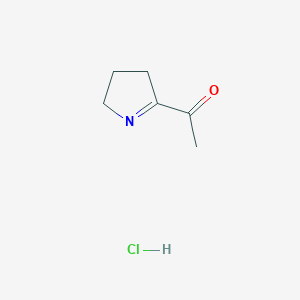
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
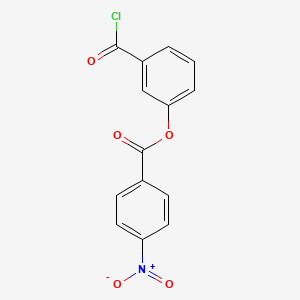
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)

![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
